Hexaphosphorinane, hexaphenyl-
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Overview
Description
1,2,3,4,5,6-Hexaphenylhexaphosphinane is an organophosphorus compound characterized by a six-membered ring structure in which each phosphorus atom is bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexaphenylhexaphosphinane typically involves the cyclization of phosphorus-containing precursors under controlled conditions. One common method involves the reaction of phenylphosphine with a suitable halogenated compound in the presence of a base. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1,2,3,4,5,6-Hexaphenylhexaphosphinane may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexaphenylhexaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexaphenylhexaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6-Hexaphenylhexaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and phosphorus atoms play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphorus compound with three phenyl groups.
Hexaphenylbenzene: A carbon-based analog with six phenyl groups attached to a benzene ring.
Phosphorus Pentachloride: Another phosphorus compound with different reactivity and applications.
Uniqueness
1,2,3,4,5,6-Hexaphenylhexaphosphinane is unique due to its six-membered ring structure with alternating phosphorus and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
Properties
CAS No. |
4552-71-0 |
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Molecular Formula |
C36H30P6 |
Molecular Weight |
648.5 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis-phenylhexaphosphinane |
InChI |
InChI=1S/C36H30P6/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H |
InChI Key |
NXDSPGPVRHRWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2P(P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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